Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methoxynaphthalene moiety, and an oxophosphanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium typically involves the reaction of 5-methoxynaphthalene with a suitable phosphonium reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxophosphanium group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to target molecules, while the oxophosphanium group facilitates various chemical transformations. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium can be compared with other similar compounds, such as:
- Hydroxy[(5-methoxynaphthalen-1-yl)methyl]phosphonium
- Methoxy[(5-hydroxynaphthalen-1-yl)methyl]oxophosphanium
- Hydroxy[(5-methoxynaphthalen-1-yl)methyl]phosphine oxide
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its specific combination of hydroxy, methoxy, and oxophosphanium groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91271-19-1 |
---|---|
Molekularformel |
C12H12O3P+ |
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
hydroxy-[(5-methoxynaphthalen-1-yl)methyl]-oxophosphanium |
InChI |
InChI=1S/C12H11O3P/c1-15-12-7-3-5-10-9(8-16(13)14)4-2-6-11(10)12/h2-7H,8H2,1H3/p+1 |
InChI-Schlüssel |
PACAUIYONUHOCA-UHFFFAOYSA-O |
Kanonische SMILES |
COC1=CC=CC2=C(C=CC=C21)C[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.